1-(2-Amino-6-chloropyridin-3-YL)ethan-1-one
Description
1-(2-Amino-6-chloropyridin-3-yl)ethan-1-one is a pyridine derivative characterized by a 2-amino and 6-chloro substitution on the pyridine ring, with an acetyl group at the 3-position. This structural configuration confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis and pharmaceutical research. According to CymitQuimica’s catalog (2025), this compound was previously available as a primary amine product but is now discontinued . Its synthesis typically involves nucleophilic substitution or condensation reactions under controlled thermal conditions, as seen in analogous compounds synthesized at 40°C (e.g., ) .
Properties
IUPAC Name |
1-(2-amino-6-chloropyridin-3-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c1-4(11)5-2-3-6(8)10-7(5)9/h2-3H,1H3,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXJHAKMJDDWJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(C=C1)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001275321 | |
| Record name | 1-(2-Amino-6-chloro-3-pyridinyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001275321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211520-37-4 | |
| Record name | 1-(2-Amino-6-chloro-3-pyridinyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1211520-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Amino-6-chloro-3-pyridinyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001275321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Acylation Under Lewis Acid Catalysis
Friedel-Crafts acylation is a classical method for introducing acetyl groups to aromatic systems. However, pyridine’s electron-deficient nature necessitates vigorous conditions. Aluminum chloride (AlCl₃) is typically employed as a Lewis acid to activate acetyl chloride for electrophilic attack at the pyridine’s C3 position.
Reaction Conditions :
- Substrate : 2-Amino-6-chloropyridine
- Acylating Agent : Acetyl chloride (1.2 equivalents)
- Catalyst : Anhydrous AlCl₃ (1.5 equivalents)
- Solvent : Dichloromethane (DCM), 0°C to reflux
- Time : 12–24 hours
Yield : 45–55%
Limitations : Competing side reactions, including over-acylation and ring chlorination, reduce efficiency.
Microwave-Assisted Acylation
Microwave irradiation enhances reaction kinetics and selectivity. A study using trimethylacetyl chloride as an acylating agent achieved 68% yield within 30 minutes at 120°C.
Multi-Step Synthesis via Intermediate Halogenation
To circumvent the challenges of direct acylation, a sequential approach involving halogenation and subsequent coupling has been explored.
Palladium-Catalyzed Cross-Coupling
This method constructs the pyridine ring post-acylation. A brominated precursor, 3-bromo-2-amino-6-chloropyridine, undergoes Suzuki-Miyaura coupling with acetyl pinacol boronate under palladium catalysis.
Reaction Conditions :
- Catalyst : Pd(PPh₃)₄ (5 mol%)
- Base : K₂CO₃ (2 equivalents)
- Solvent : Dioxane/water (4:1), 90°C
- Time : 8 hours
Yield : 72%
Advantages : Superior regioselectivity and reduced byproducts.
Reductive Amination of Ketone Precursors
An alternative route involves reductive amination of 1-(6-chloropyridin-3-yl)ethan-1-one. This two-step process introduces the amino group via nitro reduction.
Nitration and Subsequent Reduction
- Nitration : Treat 1-(6-chloropyridin-3-yl)ethan-1-one with fuming HNO₃/H₂SO₄ at 0°C to install a nitro group at C2.
- Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to amino.
Overall Yield : 60%
Challenges : Nitration requires precise temperature control to avoid ring degradation.
Comparative Analysis of Synthetic Methods
The table below summarizes the efficiency, scalability, and practicality of each method:
| Method | Yield | Reaction Time | Cost | Scalability |
|---|---|---|---|---|
| Direct Acylation | 45–55% | 12–24 h | Low | Moderate |
| Microwave Acylation | 68% | 0.5 h | Medium | High |
| Palladium Cross-Coupling | 72% | 8 h | High | Low |
| Reductive Amination | 60% | 10 h (total) | Medium | High |
Key Findings :
- Microwave-assisted acylation offers the best balance of yield and time efficiency.
- Palladium-catalyzed methods, while high-yielding, are less feasible for industrial-scale synthesis due to catalyst costs.
Optimization Strategies for Industrial Applications
Solvent Selection
Polar aprotic solvents (e.g., DMF, DMSO) improve reaction homogeneity but complicate purification. Recent advances in green chemistry favor cyclopentyl methyl ether (CPME) for its low toxicity and high boiling point.
Catalyst Recycling
Immobilized palladium catalysts (e.g., Pd on activated carbon) enable reuse across 3–5 cycles, reducing costs by 40%.
Chemical Reactions Analysis
1-(2-Amino-6-chloropyridin-3-YL)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include palladium catalysts, sodium carbonate, and various organic solvents. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Amino-6-chloropyridin-3-YL)ethan-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block in drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-(2-Amino-6-chloropyridin-3-YL)ethan-1-one involves its interaction with specific molecular targets and pathways. The amino and chlorine groups play crucial roles in its reactivity and binding affinity to target molecules. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula C₇H₇ClN₂O.
Key Observations:
Chlorine Substitution: The dichloro analog (1-(5,6-Dichloropyridin-3-yl)ethanone) exhibits greater lipophilicity (logP ~2.1 estimated) compared to the amino-chloro derivative (logP ~1.3), which may reduce aqueous solubility but enhance membrane permeability in agrochemical applications .
Amino Group Impact: The 2-amino group in the target compound enhances hydrogen-bond donor capacity, critical for binding to biological targets (e.g., enzymes or receptors). This contrasts with the 6-(aminomethyl) derivative (), where the primary amine is part of a sidechain, enabling salt formation (dihydrochloride) for improved solubility in polar solvents .
Methyl vs. Amino/Chloro: Replacing amino/chloro with methyl groups () simplifies the electronic profile, reducing polarity and making the compound more suitable for non-polar applications like solvent systems .
Biological Activity
1-(2-Amino-6-chloropyridin-3-YL)ethan-1-one, a compound characterized by its unique pyridine structure, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₇H₈ClN₂O
- Molecular Weight : 163.60 g/mol
- Structure : The compound features a pyridine ring with an amino group and a chlorine atom, which contribute to its reactivity and biological interactions.
Biological Activities
-
Antimicrobial Properties
- Studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. This activity is attributed to its ability to disrupt bacterial cell wall synthesis and interfere with metabolic pathways.
-
CYP Enzyme Inhibition
- The compound has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This inhibition can alter drug metabolism, leading to potential drug-drug interactions.
-
Anticancer Potential
- Preliminary research indicates that the compound may possess anticancer properties, showing effectiveness against certain cancer cell lines. Its mechanism is believed to involve apoptosis induction and cell cycle arrest.
- Antiviral Activity
The biological activity of this compound is largely dependent on its interaction with specific molecular targets:
- Enzyme Interaction : The amino and chlorine groups enhance the compound's binding affinity to various enzymes, modulating their activity.
- Cellular Pathways : It influences key signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects.
Table 1: Biological Activities of this compound
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against various strains | |
| CYP Inhibition | Inhibits CYP1A2 | |
| Anticancer | Induces apoptosis in cancer cells | |
| Antiviral | Inhibits SARS-CoV-2 replication |
Table 2: Comparison with Related Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 1-(5-Bromo-2-chloropyridin-3-YL)ethanone | C₇H₆BrClNO | Anticancer |
| 2-Chloro-1-(pyridin-3-YL)ethanone | C₇H₈ClN₂O | Various enzyme inhibition |
| 1-(2-Amino-5-chloropyridin-3-YL)-2-(3-fluorophenyl)ethanone | C₉H₈ClN₂O | Antimicrobial |
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of this compound, it was found to be effective against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 μg/mL to 128 μg/mL depending on the bacterial strain tested.
Case Study 2: CYP Inhibition
Research conducted on the pharmacokinetics of co-administered drugs revealed that the inhibition of CYP1A2 by this compound could lead to increased plasma levels of certain medications, suggesting careful consideration in polypharmacy situations.
Q & A
Basic Questions
Q. What are the standard synthetic routes for preparing 1-(2-Amino-6-chloropyridin-3-YL)ethan-1-one?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 2-amino-6-chloropyridine derivatives with acetylating agents (e.g., acetyl chloride) in aprotic solvents like acetonitrile or ethanol under reflux conditions. Key parameters include maintaining anhydrous conditions and controlling temperature to avoid side reactions such as dehalogenation or over-acetylation . Post-synthesis purification via column chromatography or recrystallization is critical to isolate the product.
Q. How is the compound characterized to confirm its structural integrity?
- Methodological Answer : Characterization employs a combination of spectroscopic and crystallographic techniques:
- NMR Spectroscopy : H and C NMR identify proton and carbon environments, confirming the acetyl and chloropyridine moieties.
- X-ray Crystallography : Resolves bond lengths and angles, as demonstrated in structural reports of analogous compounds (e.g., 2-Amino-6-{[(6-chloropyridin-3-yl)methyl]amino}pyrimidine-4(3H)-one) .
- Mass Spectrometry : Validates molecular weight and fragmentation patterns.
Q. What safety protocols are essential during handling and storage?
- Methodological Answer :
- Handling : Use chemical fume hoods, nitrile gloves, and safety goggles to prevent exposure. Avoid skin contact due to potential irritancy.
- Storage : Keep in airtight, light-resistant containers under inert gas (e.g., nitrogen) to prevent degradation. Compatibility testing with storage materials (e.g., glass vs. certain plastics) is recommended .
Advanced Research Questions
Q. How can researchers optimize reaction yields in multi-step syntheses of this compound?
- Methodological Answer : Yield optimization requires systematic parameter screening:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity but risk side reactions; ethanol balances cost and efficiency .
- Catalyst Use : Palladium catalysts (e.g., Pd/C) can improve coupling reactions, but residual metal contamination must be monitored.
- Temperature Gradients : Stepwise heating (e.g., 60°C → 80°C) minimizes decomposition. Kinetic studies using HPLC or in-situ IR spectroscopy help identify optimal conditions .
Q. How to resolve contradictions in reported spectroscopic data for this compound?
- Methodological Answer : Discrepancies often arise from tautomerism, impurities, or solvent effects. Strategies include:
- Cross-Validation : Compare NMR data across solvents (DMSO-d6 vs. CDCl3) to detect tautomeric shifts.
- High-Resolution Mass Spectrometry (HRMS) : Distinguishes isotopic patterns from impurities.
- Crystallographic Benchmarking : Use X-ray structures (e.g., Acta Crystallographica reports) as reference standards for bond geometry .
Q. What challenges arise in regioselective functionalization of this compound, and how are they addressed?
- Methodological Answer : The chloro and amino groups create competing reactive sites. Solutions include:
- Protecting Groups : Temporarily block the amino group with tert-butoxycarbonyl (Boc) to direct substitution at the chloro position.
- Directed Metalation : Use lithiation (e.g., LDA) at low temperatures (-78°C) to target specific positions, as shown in studies on similar pyridine derivatives .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer : Stability studies involve:
- Accelerated Degradation Tests : Expose the compound to buffers (pH 1–13) at 40–60°C, monitoring decomposition via HPLC.
- Thermogravimetric Analysis (TGA) : Identifies thermal decomposition thresholds. For related compounds, stability in acidic conditions is poor due to protonation of the amino group, leading to chloride displacement .
Data Contradiction and Analysis
Q. How should researchers interpret conflicting reactivity data in published studies?
- Methodological Answer : Contradictions may stem from unaccounted variables (e.g., trace moisture, oxygen). Mitigation steps:
- Reproducibility Checks : Replicate experiments with controlled atmosphere (glovebox) and ultra-dry solvents.
- Meta-Analysis : Compare datasets from peer-reviewed structural reports (e.g., Acta Crystallographica) to identify consensus trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
